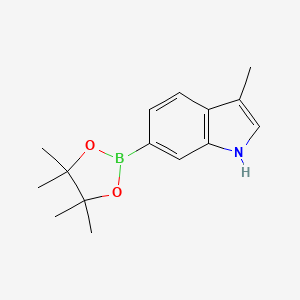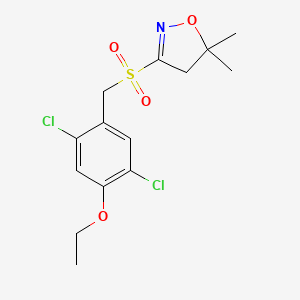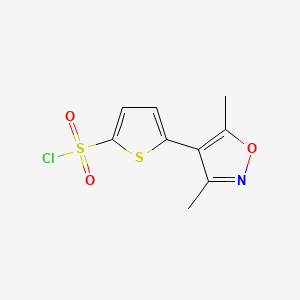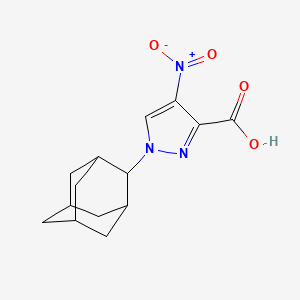
3-Pyrrolidinyl 2-methylpropanoate hydrochloride
Vue d'ensemble
Description
“3-Pyrrolidinyl 2-methylpropanoate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Applications De Recherche Scientifique
Synthesis of Pyrrolidinone Derivatives
One notable application of related chemical structures involves the efficient synthesis of pyrrolidinone derivatives through a nitro-Mannich/lactamization cascade. This method is broad in scope, highly diastereoselective, and can be extended to cyclic imines for the formation of polycyclic pyrrolidinone derivatives, showcasing its utility in synthesizing complex organic compounds with potential pharmacological applications (Pelletier, Ray, & Dixon, 2009).
Polar Cycloaddition Reactions
Research into pyrrolidines, important for their biological effects and applications in medicine and industry, includes studying their synthesis through polar [3+2] cycloaddition reactions. This demonstrates the compound's potential in facilitating reactions under mild conditions to produce biologically active pyrrolidine derivatives (Żmigrodzka et al., 2022).
Enamine Chemistry in Synthesis
The compound has been utilized in enamine chemistry for the synthesis of furan derivatives through reductive cyclization, highlighting its versatility in creating heterocyclic compounds which are crucial in the development of new drugs and materials (Carlsson, El‐Rarbary, & Lawesson, 2010).
Hydrolysis and Structural Characterization
In another study, controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones led to the isolation and structural characterization of monomeric aryltellurium(IV) monohydroxides. This research underscores the chemical's role in facilitating reactions that yield compounds with potential for further chemical manipulation and analysis (Misra et al., 2011).
Propriétés
IUPAC Name |
pyrrolidin-3-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)8(10)11-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJWZJAPHLXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















